2-[(Dimethylamino)methylidene]-1-(2-hydroxyphenyl)butane-1,3-dione
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Overview
Description
2-[(Dimethylamino)methylidene]-1-(2-hydroxyphenyl)butane-1,3-dione is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methylidene]-1-(2-hydroxyphenyl)butane-1,3-dione typically involves the reaction of 2-hydroxyacetophenone with dimethylformamide dimethyl acetal (DMF-DMA) under acidic conditions. The reaction proceeds through the formation of an intermediate enamine, which then undergoes cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methylidene]-1-(2-hydroxyphenyl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and amines.
Substitution: Halogenated derivatives and substituted aromatic compounds.
Scientific Research Applications
2-[(Dimethylamino)methylidene]-1-(2-hydroxyphenyl)butane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methylidene]-1-(2-hydroxyphenyl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its aromatic structure allows it to interact with DNA and proteins, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Dimethylamino)methylidene]-1H-indene-1,3(2H)-dione
- 2-[(Dimethylamino)methylidene]-2,3-dihydro-1H-indene-1,3-dione
Uniqueness
2-[(Dimethylamino)methylidene]-1-(2-hydroxyphenyl)butane-1,3-dione is unique due to its specific structural features, including the presence of both aromatic and aliphatic components
Properties
CAS No. |
93598-96-0 |
---|---|
Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
2-(dimethylaminomethylidene)-1-(2-hydroxyphenyl)butane-1,3-dione |
InChI |
InChI=1S/C13H15NO3/c1-9(15)11(8-14(2)3)13(17)10-6-4-5-7-12(10)16/h4-8,16H,1-3H3 |
InChI Key |
LNWHSTAIKNLQGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CN(C)C)C(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
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